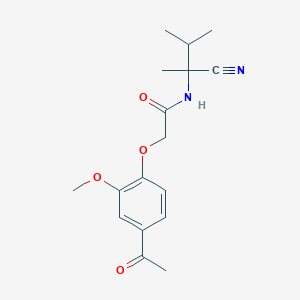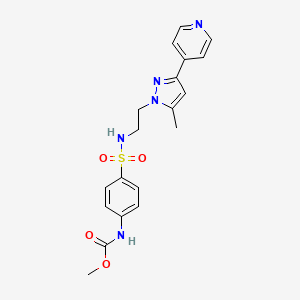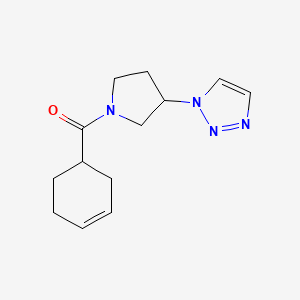
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ACPA, is a chemical compound that belongs to the family of CB1 cannabinoid receptor agonists. ACPA has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology.
Scientific Research Applications
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications in the fields of neuroscience and pharmacology. This compound has been shown to have a high affinity for the CB1 cannabinoid receptor, which is mainly expressed in the central nervous system. This compound has been used as a tool compound to study the physiological and behavioral effects of CB1 receptor activation.
Mechanism of Action
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide acts as a potent and selective agonist of the CB1 cannabinoid receptor. CB1 receptors are G protein-coupled receptors that are mainly expressed in the central nervous system. Activation of CB1 receptors by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological functions such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain perception, increase appetite, and improve memory. This compound has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages as a tool compound for studying the physiological and behavioral effects of CB1 receptor activation. This compound is highly selective for the CB1 receptor and has a long-lasting effect. This compound is also stable in solution and can be easily administered to animals. However, one limitation of this compound is that it is not orally bioavailable and must be administered through injection.
Future Directions
There are several future directions for the study of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide. One area of research is the potential therapeutic applications of this compound in the treatment of inflammatory diseases. Another area of research is the development of novel CB1 receptor agonists with improved pharmacokinetic properties. Additionally, the role of CB1 receptor activation in the regulation of immune function and metabolism is an area of active research.
Synthesis Methods
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 4-acetyl-2-methoxyphenol with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and acetic acid to produce the final product. The purity of this compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11(2)17(4,10-18)19-16(21)9-23-14-7-6-13(12(3)20)8-15(14)22-5/h6-8,11H,9H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXYHJANQEEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)



![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)


![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)